molecular formula C18H18N4O7 B14755350 Thalidomide-CH2CONH-C2-COOH

Thalidomide-CH2CONH-C2-COOH

Cat. No.: B14755350
M. Wt: 402.4 g/mol
InChI Key: USZAUESYYBVILE-UHFFFAOYSA-N
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Description

Thalidomide-CH2CONH-C2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and linker used in PROTAC technology . This compound is primarily used in scientific research and drug discovery, particularly in the field of targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-CH2CONH-C2-COOH is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a CRBN ligand and a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general process involves multiple steps of organic synthesis, purification, and characterization to ensure the desired product’s purity and activity.

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies. The production process includes rigorous quality control measures to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-CH2CONH-C2-COOH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different substituents .

Scientific Research Applications

Thalidomide-CH2CONH-C2-COOH has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thalidomide-CH2CONH-C2-COOH include other Thalidomide-based E3 ligase ligands used in PROTAC technology, such as:

Uniqueness

This compound is unique due to its specific conjugation with a CRBN ligand and linker, which enhances its ability to target and degrade specific proteins. This makes it a valuable tool in targeted protein degradation research and drug discovery .

Properties

Molecular Formula

C18H18N4O7

Molecular Weight

402.4 g/mol

IUPAC Name

3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C18H18N4O7/c23-13-4-3-12(16(27)21-13)22-17(28)10-2-1-9(7-11(10)18(22)29)20-8-14(24)19-6-5-15(25)26/h1-2,7,12,20H,3-6,8H2,(H,19,24)(H,25,26)(H,21,23,27)

InChI Key

USZAUESYYBVILE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)NCCC(=O)O

Origin of Product

United States

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